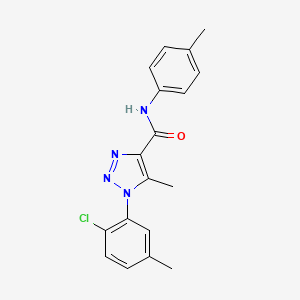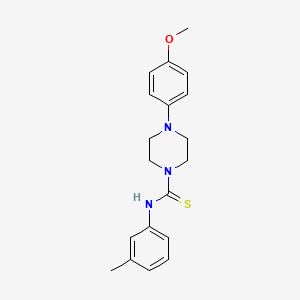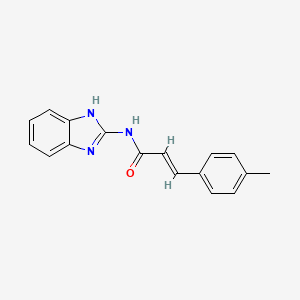![molecular formula C14H13ClO3 B5881037 2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)
2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves one-pot multicomponent reactions, leveraging the efficiency of combining multiple reactants to produce complex molecules in a single step. For example, a series of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones were synthesized using one-pot reactions involving 6-methoxy-1-tetralone, aryl aldehydes, and thiourea, followed by cyclization with 3-(2-bromoacetyl)-2H-chromen-2-one under solvent-free conditions (Velpula et al., 2015).
Molecular Structure Analysis
The molecular structure of related chromen-6-one derivatives often reveals fascinating insights into their chemical behavior. For example, the crystal structure analysis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated its molecular arrangement and potential for forming hydrogen bonds, which could be indicative of how substitutions on the chromen-6-one core affect its structural properties and interactions (Okasha et al., 2022).
Chemical Reactions and Properties
Chromen-6-one derivatives engage in a variety of chemical reactions, including photo-reorganization and cyclization, which can significantly alter their chemical structure and, consequently, their properties. For instance, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones led to the formation of angular pentacyclic compounds, showcasing the diverse reactivity of these molecules under specific conditions (Dalai et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Related compounds have been found to influence various pathways, leading to downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-7-12-10(6-11(13)15)8-4-2-3-5-9(8)14(16)18-12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABTVVGFYIKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)